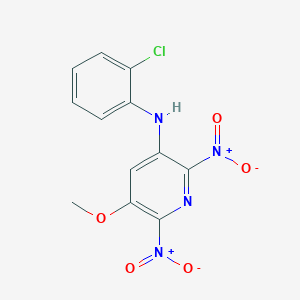![molecular formula C23H24F3NO B5177693 {1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol is a chemical compound that has been studied for its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of {1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol involves the modulation of several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to increase the levels of these neurotransmitters, thereby producing its therapeutic effects.
Biochemical and Physiological Effects:
{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been shown to produce several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the levels of oxidative stress markers in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol in lab experiments is its significant anti-inflammatory and analgesic properties. Moreover, it has also been shown to produce anxiolytic and antidepressant effects. However, one of the main limitations of using this compound in lab experiments is its potential toxicity at higher doses.
Direcciones Futuras
There are several future directions for the research on {1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol. One of the main directions is to study its potential use in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, there is also a need to study its potential use in treating various types of cancers. Another direction for future research is to study the potential side effects of this compound at higher doses.
Métodos De Síntesis
The synthesis method of {1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol involves a multi-step process that includes the use of various reagents and solvents. The detailed procedure for the synthesis of this compound has been described in several research articles.
Aplicaciones Científicas De Investigación
{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol has been studied extensively for its potential use in treating various diseases. Several research studies have shown that this compound has significant anti-inflammatory and analgesic properties. Moreover, it has also been studied for its potential use in treating anxiety and depression.
Propiedades
IUPAC Name |
[1-(3-phenylprop-2-ynyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO/c24-23(25,26)21-11-5-4-10-20(21)17-22(18-28)12-15-27(16-13-22)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,28H,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGCYRUHYKMBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)CC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

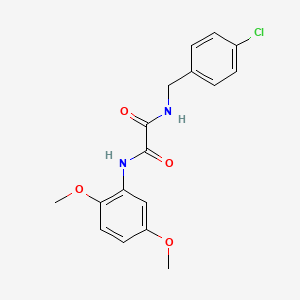
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)
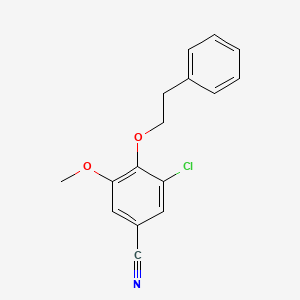
![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)
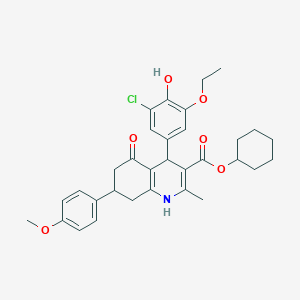
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)
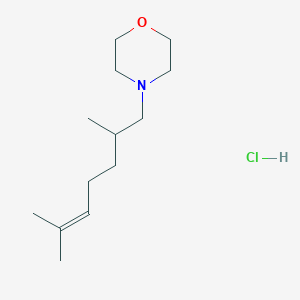
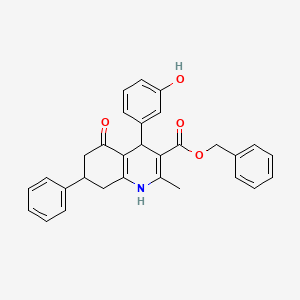
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)
